N-Desmethylgalantamine

Description

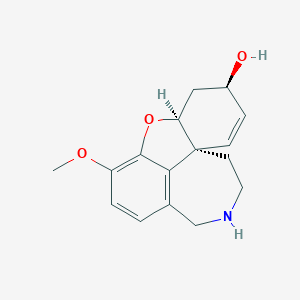

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXQQSTVOSFSMO-RBOXIYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41303-74-6 | |

| Record name | Norgalanthamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041303746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYLGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BPQ4IVQ21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Pharmacological Profile of N-Desmethylgalantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylgalantamine, also known as norgalantamine, is an active metabolite of the well-established Alzheimer's disease therapeutic, galantamine. As a compound that interacts with key targets in cholinergic neurotransmission, a thorough understanding of its pharmacological profile is crucial for assessing its potential therapeutic relevance and for the development of novel neuroactive agents. This technical guide provides an in-depth overview of the pharmacological properties of N-desmethylgalantamine, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Core Pharmacological Activities

N-Desmethylgalantamine exhibits a dual mechanism of action, primarily targeting acetylcholinesterase (AChE) and modulating the function of nicotinic acetylcholine receptors (nAChRs).

Acetylcholinesterase Inhibition

N-Desmethylgalantamine is an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action increases the synaptic availability of acetylcholine, a key mechanism for symptomatic treatment of Alzheimer's disease.

Quantitative Data on Acetylcholinesterase Inhibition

| Parameter | Value | Source Enzyme |

| IC50 | 0.23 µM[1] | Acetylcholinesterase (AChE) |

| IC50 | 2.76 µM[2] | Electrophorus electricus Acetylcholinesterase (EeAChE) |

Note: The discrepancy in IC50 values may be attributable to different experimental conditions or the source of the enzyme used in the respective assays.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of N-desmethylgalantamine on acetylcholinesterase is typically determined using a modification of the Ellman's method. This colorimetric assay quantifies the product of the enzymatic reaction.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or Electrophorus electricus)

-

N-Desmethylgalantamine (test compound)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of N-desmethylgalantamine, ATCI, and DTNB in appropriate solvents and buffers.

-

Assay Reaction: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Inhibitor Addition: Add varying concentrations of N-desmethylgalantamine to the wells. A control group with no inhibitor is also prepared.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.

-

Kinetic Measurement: The absorbance is measured immediately and at regular intervals at 412 nm using a microplate reader. The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: The percentage of inhibition for each concentration of N-desmethylgalantamine is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental workflow for the acetylcholinesterase inhibition assay.

Nicotinic Acetylcholine Receptor Modulation

N-Desmethylgalantamine has been shown to modulate the function of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that play a critical role in cognitive processes.

Quantitative Data on Nicotinic Acetylcholine Receptor Modulation

| Receptor Subtype | Effect | Concentration |

| Human α7 nAChR | 64.8% inhibition of acetylcholine-induced currents[1] | 100 µM |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The modulatory effects of N-desmethylgalantamine on nAChRs are often studied using the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing the target receptor subtype.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

N-Desmethylgalantamine

-

Acetylcholine (ACh)

-

Recording chamber and perfusion system

-

Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

-

Oocyte Preparation and Injection: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually dissected and treated with collagenase to remove the follicular layer. The prepared oocytes are then injected with cRNA encoding the human α7 nAChR subunit and incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte expressing the α7 nAChRs is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection. The oocyte is voltage-clamped at a holding potential of, for example, -70 mV.

-

Drug Application: Acetylcholine is applied to the oocyte via the perfusion system to elicit an inward current mediated by the activation of the α7 nAChRs.

-

Modulation by N-Desmethylgalantamine: To assess the modulatory effect, N-desmethylgalantamine is co-applied with acetylcholine, or the oocyte is pre-incubated with N-desmethylgalantamine before the application of acetylcholine.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The percentage of inhibition or potentiation of the acetylcholine-induced current by N-desmethylgalantamine is calculated.

Workflow for two-electrode voltage clamp experiments in Xenopus oocytes.

Signaling Pathways

The dual action of N-desmethylgalantamine on AChE and nAChRs suggests its involvement in critical neuronal signaling pathways. Inhibition of AChE leads to an increase in synaptic acetylcholine, thereby enhancing cholinergic signaling. The modulation of nAChRs, particularly the α7 subtype, can influence downstream signaling cascades. The α7 nAChR is known to be highly permeable to calcium, and its activation can lead to the activation of the PI3K-Akt signaling pathway, which is a key pathway involved in promoting cell survival and neuroprotection.

Potential signaling pathways modulated by N-Desmethylgalantamine.

Conclusion and Future Directions

N-Desmethylgalantamine demonstrates a pharmacological profile characterized by the inhibition of acetylcholinesterase and modulation of nicotinic acetylcholine receptors. The available data suggests that it is a moderately potent inhibitor of AChE and can influence the function of α7 nAChRs. However, to fully elucidate its therapeutic potential, further research is warranted. Key areas for future investigation include:

-

Determination of Ki values for AChE and butyrylcholinesterase (BChE) to assess binding affinity and selectivity.

-

Comprehensive characterization of its binding affinities (Kd or Ki) across a wider range of nAChR subtypes.

-

In-depth functional studies to determine whether it acts as an antagonist, partial agonist, or allosteric modulator at various nAChR subtypes.

-

Elucidation of the specific downstream signaling pathways directly modulated by N-desmethylgalantamine.

-

In vivo studies to evaluate its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in animal models of neurodegenerative diseases.

A more complete understanding of these aspects will be instrumental in determining the potential of N-desmethylgalantamine as a standalone therapeutic agent or as a lead compound for the development of novel drugs targeting cholinergic dysfunction.

References

The Dual-Edged Sword: Unraveling the Mechanism of N-Desmethylgalantamine as a Cholinesterase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylgalantamine, also known as sanguinine, is an active metabolite of the well-established Alzheimer's disease therapeutic, galantamine.[1][2] As a tertiary alkaloid, it has garnered significant interest within the scientific community for its own pharmacological profile, primarily as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of N-desmethylgalantamine, focusing on its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The document delves into the quantitative aspects of its inhibitory potency, details the experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows involved. This guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurodegenerative disorders.

Core Mechanism of Action: Cholinesterase Inhibition

N-Desmethylgalantamine exerts its primary pharmacological effect by inhibiting cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By impeding the breakdown of ACh, N-desmethylgalantamine effectively increases the concentration and prolongs the availability of this vital neurotransmitter in the synaptic cleft. This enhancement of cholinergic neurotransmission is a cornerstone of symptomatic treatment for Alzheimer's disease, where a deficit in cholinergic function is a key pathological feature.

Dual Inhibition: Targeting Acetylcholinesterase and Butyrylcholinesterase

N-Desmethylgalantamine demonstrates inhibitory activity against both major forms of cholinesterase: acetylcholinesterase (AChE), which is predominantly found in the brain and at neuromuscular junctions, and butyrylcholinesterase (BChE), which is present in plasma, glial cells, and various peripheral tissues.[2] While AChE is the primary enzyme responsible for ACh hydrolysis in a healthy brain, the relative contribution of BChE to ACh degradation increases in the Alzheimer's brain, making dual inhibition a potentially advantageous therapeutic strategy.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of N-desmethylgalantamine has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The available data from various studies are summarized in the table below. While specific inhibition constants (Ki) and the precise mode of inhibition (e.g., competitive, non-competitive) for N-desmethylgalantamine are not extensively reported in the literature, its structural similarity to galantamine, a known competitive inhibitor, suggests a similar mechanism of action.

| Enzyme Target | Source | IC50 Value (µM) | Reference |

| Acetylcholinesterase (AChE) | Erythrocyte | 0.12 | [2] |

| Acetylcholinesterase (AChE) | Brain | 0.5 | [2] |

| Acetylcholinesterase (AChE) | Electrophorus electricus (EeAChE) | 2.76 | |

| Acetylcholinesterase (AChE) | Not Specified | 0.23 | |

| Butyrylcholinesterase (BChE) | Plasma | 24 |

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Beyond its role as a cholinesterase inhibitor, N-desmethylgalantamine has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels involved in various cognitive processes. Specifically, it has been demonstrated to inhibit acetylcholine-induced currents in Xenopus oocytes expressing human α7 nAChRs by 64.8% at a concentration of 100 µM. This suggests a potential modulatory or antagonistic effect on this key nAChR subtype. The parent compound, galantamine, has been a subject of debate regarding its role as a positive allosteric modulator of nAChRs. While some studies suggest this modulatory role, others indicate that at higher concentrations, it may act as an open-channel blocker. The precise nature of N-desmethylgalantamine's interaction with various nAChR subtypes warrants further investigation to fully elucidate its complete pharmacological profile.

Experimental Protocols

Determination of Cholinesterase Inhibition (Ellman's Method)

The most widely used method for quantifying cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.

Principle: This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

N-Desmethylgalantamine stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer on the day of the experiment.

-

Assay Mixture Preparation: In each well of a 96-well microplate, add the following in order:

-

Phosphate buffer

-

DTNB solution

-

Varying concentrations of N-desmethylgalantamine solution (or vehicle for control)

-

-

Enzyme Addition: Add the AChE or BChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI or BTCI substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Assessment of Nicotinic Acetylcholine Receptor Modulation (Two-Electrode Voltage Clamp)

The two-electrode voltage clamp (TEVC) technique is a powerful electrophysiological method for studying the function of ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes.

Principle: This technique uses two intracellular microelectrodes to control the membrane potential of the oocyte at a set "holding potential." One electrode measures the membrane potential, while the other injects the necessary current to maintain this potential. When an agonist (like acetylcholine) is applied, it activates the expressed nAChRs, leading to an ion current across the cell membrane. This current is measured by the amplifier and provides a direct readout of the ion channel activity. The effect of a modulator like N-desmethylgalantamine can be assessed by co-applying it with the agonist and observing the change in the recorded current.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired nAChR subunits (e.g., α7)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes filled with KCl

-

Perfusion system

-

Recording chamber

-

Solutions:

-

Oocyte Ringer's solution (OR-2)

-

Agonist solution (e.g., acetylcholine)

-

Modulator solution (N-desmethylgalantamine)

-

Procedure:

-

Oocyte Preparation and cRNA Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrode Placement: Place an oocyte in the recording chamber and impale it with two microelectrodes.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential, typically between -60 mV and -80 mV.

-

Agonist Application: Perfuse the oocyte with the agonist solution for a short duration to elicit a baseline current response.

-

Modulator Application: Co-perfuse the oocyte with the agonist and varying concentrations of N-desmethylgalantamine.

-

Data Recording: Record the ion currents elicited in the presence and absence of the modulator.

-

Data Analysis:

-

Measure the peak amplitude of the current responses.

-

Compare the current amplitude in the presence of the modulator to the baseline response to determine the percentage of inhibition or potentiation.

-

Construct concentration-response curves to determine the IC50 or EC50 of the modulator's effect.

-

Visualizations

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Signaling Pathway of Cholinergic Neurotransmission and Inhibitiondot

References

In Vitro Acetylcholinesterase Inhibitory Activity of N-Desmethylgalantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylgalantamine, an active metabolite of the Alzheimer's disease drug galantamine, is a compound of significant interest due to its potent inhibitory activity against acetylcholinesterase (AChE). This technical guide provides an in-depth overview of the in vitro acetylcholinesterase inhibitory properties of N-Desmethylgalantamine. It includes a summary of quantitative inhibitory data, a detailed experimental protocol for assessing AChE inhibition, and visualizations of the experimental workflow and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, and its inhibition is a clinically validated strategy for the symptomatic treatment of AD.

Galantamine, a natural alkaloid, is an approved AChE inhibitor that has demonstrated clinical efficacy. N-Desmethylgalantamine is a principal metabolite of galantamine and has itself shown potent anti-AChE activity. Understanding the specific inhibitory profile of this metabolite is crucial for elucidating the overall therapeutic effect of galantamine and for the potential development of new, more targeted AChE inhibitors. This guide focuses on the in vitro characterization of N-Desmethylgalantamine's interaction with AChE.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more direct measure of the inhibitor's binding affinity.

Table 1: Acetylcholinesterase Inhibitory Activity of N-Desmethylgalantamine and Related Compounds

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| N-Desmethylgalantamine | Not Specified | 0.23 | Not Reported | Not Reported | [1] |

| N-Desmethylgalantamine | Electrophorus electricus AChE (EeAChE) | 2.76 | Not Reported | Not Reported | [2] |

| Galantamine | Human Brain AChE | Not Reported | 0.052 | Competitive | [3] |

| Galantamine | Human Brain AChE | Not Reported | 0.52 | Competitive | [3] |

| Galantamine | Mouse Brain AChE | Not Reported | 0.86 | Competitive | [3] |

| Galantamine | Rat Brain AChE | Not Reported | 0.16 | Competitive | |

| Galantamine | Not Specified | 3.52 | Not Reported | Competitive | |

| O-desmethylgalantamine (Sanguinine) | Erythrocyte AChE | 0.12 | Not Reported | Not Reported | |

| O-desmethylgalantamine (Sanguinine) | Brain AChE | 0.5 | Not Reported | Not Reported |

Note: The type of inhibition for N-Desmethylgalantamine is presumed to be competitive, similar to its parent compound, galantamine.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman and colleagues. This method is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or other sources

-

N-Desmethylgalantamine (test inhibitor)

-

Galantamine or Donepezil (positive control inhibitor)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

-

ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.

-

Test Inhibitor (N-Desmethylgalantamine) Solutions: Prepare a stock solution of N-Desmethylgalantamine in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1%). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Positive Control Inhibitor Solution: Prepare a stock solution and serial dilutions of a known AChE inhibitor (e.g., galantamine) in the same manner as the test inhibitor.

Assay Procedure

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each N-Desmethylgalantamine dilution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells of the 96-well plate. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to obtain the IC50 value.

-

Determine Kinetic Parameters (optional): To determine the inhibition type and the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (N-Desmethylgalantamine). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in determining the in vitro acetylcholinesterase inhibitory activity of N-Desmethylgalantamine.

Caption: Experimental workflow for determining the IC50 of N-Desmethylgalantamine.

Signaling Pathway of Acetylcholinesterase Inhibition

N-Desmethylgalantamine, similar to its parent compound galantamine, exhibits a dual mechanism of action. It acts as a competitive inhibitor of acetylcholinesterase and as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).

Caption: Dual mechanism of action of N-Desmethylgalantamine.

Mechanism of Action

The primary mechanism of action of N-Desmethylgalantamine is the reversible, competitive inhibition of acetylcholinesterase. By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and duration of action of ACh in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to be responsible for the cognitive benefits observed with galantamine therapy in Alzheimer's disease.

In addition to its direct inhibitory effect on AChE, galantamine and its derivatives, including N-Desmethylgalantamine, act as allosteric potentiating ligands (APLs) of nicotinic acetylcholine receptors (nAChRs). This means they bind to a site on the nAChR that is distinct from the acetylcholine binding site. This allosteric modulation sensitizes the receptor to acetylcholine, increasing the probability of channel opening and enhancing the postsynaptic response. This dual action of inhibiting ACh breakdown and enhancing the action of the available ACh at its receptor provides a synergistic therapeutic effect.

Conclusion

N-Desmethylgalantamine is a potent inhibitor of acetylcholinesterase, with IC50 values in the sub-micromolar to low micromolar range. Its mechanism of action, like its parent compound galantamine, involves a dual effect of competitive AChE inhibition and positive allosteric modulation of nicotinic acetylcholine receptors. The detailed experimental protocol provided in this guide offers a standardized method for the in vitro characterization of N-Desmethylgalantamine and other potential AChE inhibitors. Further investigation into the specific kinetic parameters of N-Desmethylgalantamine's interaction with AChE is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent for Alzheimer's disease and other cholinergic-deficient conditions.

References

- 1. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

N-Desmethylgalantamine: A Technical Whitepaper on its Cytotoxic and Hepatoprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylgalantamine, an active metabolite of the Amaryllidaceae alkaloid galantamine, has demonstrated a dual pharmacological profile, exhibiting both cytotoxic effects against specific cancer cell lines and significant hepatoprotective activity in preclinical models of liver injury.[1] This technical guide provides a comprehensive overview of the current scientific understanding of these effects, detailing the experimental methodologies employed in key studies, presenting quantitative data in a structured format, and visualizing the proposed mechanisms of action and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, hepatology, and drug development who are interested in the therapeutic potential of N-Desmethylgalantamine.

Cytotoxic Effects of N-Desmethylgalantamine

N-Desmethylgalantamine has been shown to possess cytotoxic activity against certain cancer cell lines. The following data summarizes the in vitro efficacy of this compound.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentrations (IC50) of N-Desmethylgalantamine against two distinct cell lines are presented in Table 1. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| MOLT-4 | Human acute lymphoblastic leukemia | 0.6 | [1] |

| LMTK | Mouse alveolar fibroblasts | 0.5 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a representative protocol for determining the cytotoxic activity of N-Desmethylgalantamine, based on standard methodologies for assessing the effects of alkaloids on cancer cell lines.

1.2.1. Cell Culture and Maintenance

-

Cell Lines: MOLT-4 (human acute lymphoblastic leukemia) and LMTK (mouse alveolar fibroblasts) cells are obtained from a reputable cell bank.

-

Culture Medium: MOLT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. LMTK cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with the same supplements.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

1.2.2. MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/well and allowed to adhere (for LMTK) or stabilize (for MOLT-4) for 24 hours.

-

Compound Treatment: N-Desmethylgalantamine is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A vehicle control (medium with the solvent) is also included.

-

MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Cytotoxic Mechanism

While the precise cytotoxic mechanism of N-Desmethylgalantamine has not been fully elucidated, many Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells.[2] A plausible mechanism involves the activation of intrinsic apoptotic pathways.

References

Methodological & Application

Application Notes and Protocols for N-demethylation of Galantamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylation of galantamine is a critical chemical transformation for the synthesis of norgalantamine, an important precursor for the development of novel galantamine derivatives with potentially altered pharmacological profiles. Norgalantamine itself exhibits distinct biological properties, making its efficient synthesis a significant area of research. These application notes provide detailed protocols for the N-demethylation of galantamine, focusing on chemical methods that have been successfully applied to this specific transformation. The protocols are intended to serve as a practical guide for researchers in academic and industrial settings.

Chemical N-demethylation Approaches

Several methods have been established for the N-demethylation of tertiary amines and alkaloids. For galantamine, the non-classical Polonovski reaction has been reported as a selective and effective method. Other general methods for alkaloid N-demethylation, such as the use of chloroformate reagents and the von Braun reaction, are also described as potential routes.

Protocol 1: N-demethylation of Galantamine via a Non-Classical Polonovski Reaction

This protocol is based on the published procedure by Mary et al. (1997) and represents a selective method for the conversion of galantamine to norgalantamine. The reaction proceeds in two steps: N-oxidation of galantamine followed by an iron-salt-mediated rearrangement and hydrolysis.

Experimental Protocol:

Step 1: N-oxidation of Galantamine

-

Dissolution: Dissolve galantamine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or methanol.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add m-chloroperbenzoic acid (m-CPBA) (1.1 to 1.5 eq) portion-wise while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite or sodium thiosulfate to destroy excess peroxide.

-

Extraction: Extract the aqueous layer with DCM or another suitable organic solvent.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield galantamine N-oxide. The crude N-oxide is often used in the next step without further purification.

Step 2: Iron-Catalyzed N-demethylation

-

Reaction Setup: Dissolve the crude galantamine N-oxide from the previous step in methanol.

-

Catalyst Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (typically 2.0 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, reported to be 10 °C, for several hours.[1]

-

Reaction Monitoring: Monitor the formation of norgalantamine by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture to remove iron salts.

-

Extraction and Purification: Concentrate the filtrate and partition the residue between an aqueous basic solution (e.g., ammonium hydroxide) and an organic solvent (e.g., DCM or chloroform). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude norgalantamine can be purified by column chromatography on silica gel to afford the pure product.

Quantitative Data:

| Reaction Step | Reagents and Conditions | Product | Yield | Reference |

| N-oxidation | Galantamine, m-CPBA, DCM, 0 °C to RT | Galantamine N-oxide | High (typically >90%) | [1] |

| N-demethylation | Galantamine N-oxide, FeSO₄·7H₂O, Methanol, 10 °C | Norgalantamine | 76% (isolated) | [1] |

Alternative N-demethylation Protocols

While the non-classical Polonovski reaction is a documented method for galantamine, other established N-demethylation techniques for alkaloids could be adapted. Detailed protocols for the direct application of these methods to galantamine are less available in the literature, so optimization may be required.

Protocol 2: N-demethylation using Chloroformate Reagents (General Procedure)

This method involves the reaction of the tertiary amine with a chloroformate, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), to form a carbamate intermediate, which is then hydrolyzed to the secondary amine.

Experimental Protocol:

-

Carbamate Formation: Dissolve galantamine (1.0 eq) in an aprotic solvent like dichloromethane or toluene. Add a proton scavenger, such as proton sponge or potassium carbonate (2.0 eq). Add the chloroformate reagent (e.g., α-chloroethyl chloroformate, 1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS for the formation of the carbamate intermediate.

-

Hydrolysis: After completion, cool the reaction mixture and concentrate under reduced pressure. Dissolve the crude carbamate in methanol and heat to reflux for 1-2 hours to effect hydrolysis.

-

Work-up and Purification: Concentrate the methanolic solution and work up the residue by partitioning between a dilute acid and an organic solvent. Basify the aqueous layer and extract the product with an organic solvent. Purify the crude norgalantamine by column chromatography.

Protocol 3: Von Braun Reaction (General Procedure)

The von Braun reaction utilizes cyanogen bromide (CNBr) to cleave a tertiary amine, yielding a cyanamide and an alkyl bromide. The cyanamide is then hydrolyzed to the secondary amine. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol:

-

Cyanamide Formation: Dissolve galantamine (1.0 eq) in a dry, inert solvent such as chloroform or benzene. Add cyanogen bromide (1.2 eq) and stir the mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and dry the organic layer. Concentrate under reduced pressure to obtain the crude N-cyanonorgalantamine.

-

Hydrolysis: Hydrolyze the crude cyanamide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield norgalantamine.

-

Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography.

Data Summary

| Method | Key Reagents | Intermediate | Typical Yields (for general alkaloids) | Notes |

| Non-classical Polonovski | m-CPBA, FeSO₄ | N-oxide | 76% for Galantamine | Selective and reported for galantamine. |

| Chloroformate Method | α-chloroethyl chloroformate | Carbamate | Moderate to high | General method, requires optimization. |

| Von Braun Reaction | Cyanogen bromide (CNBr) | Cyanamide | Moderate | Uses highly toxic reagent. |

Visualizations

Caption: Chemical pathways for the N-demethylation of galantamine.

Caption: Experimental workflow for the non-classical Polonovski N-demethylation.

Metabolic N-demethylation

In biological systems, the N-demethylation of galantamine is a known metabolic pathway. In humans, this transformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4.[2] This enzymatic process contributes to the in vivo formation of norgalantamine. While this pathway is well-established in pharmacology and toxicology, the development of practical, preparative-scale enzymatic or microbial protocols for the synthesis of norgalantamine is not yet widely reported in the literature. Such methods, if developed, could offer a greener and more selective alternative to chemical synthesis.

References

Application Note: Purification of N-Desmethylgalantamine from a Reaction Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Desmethylgalantamine, also known as norgalanthamine, is the primary active metabolite of galantamine, a drug used for the treatment of Alzheimer's disease.[1][2] It is also a common impurity found during the chemical synthesis of galantamine and its analogues.[3][4] The structural similarity between N-Desmethylgalantamine and galantamine, differing only by a single methyl group on the nitrogen atom, presents a significant purification challenge. This application note provides a detailed protocol for the purification of N-Desmethylgalantamine from a complex reaction mixture using a combination of liquid-liquid extraction and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Strategy Overview

The purification process is a multi-step workflow designed to first remove bulk impurities and then isolate the target compound with high purity. The strategy involves:

-

Initial Workup via Liquid-Liquid Extraction (LLE): The crude reaction mixture is first subjected to an acidic wash to remove non-basic organic impurities. The aqueous layer, containing the protonated amine, is then basified to deprotonate N-Desmethylgalantamine, allowing its extraction into an organic solvent. This step effectively removes inorganic salts and highly polar or non-polar impurities.

-

Fine Purification via Preparative RP-HPLC: The concentrated crude extract from LLE is further purified using reverse-phase chromatography. This technique separates compounds based on their hydrophobicity.[5] Given the slight difference in polarity between N-Desmethylgalantamine and related alkaloids like galantamine, a carefully optimized gradient elution method can achieve high-resolution separation.

Caption: Overall workflow for the purification of N-Desmethylgalantamine.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) Workup

This protocol is adapted from standard alkaloid extraction procedures.

-

Acidification: Dissolve the crude reaction mixture in a 1 M hydrochloric acid (HCl) solution to protonate the amine functional groups.

-

Initial Wash: Transfer the acidic solution to a separatory funnel and wash with an immiscible organic solvent such as ethyl acetate (3 x volume of the aqueous layer) to remove non-basic impurities. Discard the organic layers.

-

Basification: Cool the remaining aqueous layer in an ice bath and slowly add 25% ammonium hydroxide or another suitable base until the pH reaches 9-12. This converts the protonated amine salt back to its free base form.

-

Extraction of Free Base: Extract the N-Desmethylgalantamine free base from the alkaline aqueous solution using a solvent like methyl isobutyl ketone (MIBK) or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Desmethylgalantamine extract.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for purification. The mobile phase composition and gradient may require optimization based on the specific impurity profile of the reaction mixture.

-

Sample Preparation: Dissolve the crude extract obtained from the LLE workup in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: Set up the preparative HPLC system according to the parameters outlined in Table 1 .

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 289 nm). Collect fractions corresponding to the N-Desmethylgalantamine peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the fractions that meet the desired purity specification (e.g., >99%).

-

Final Isolation: Remove the organic solvent from the pooled fractions under reduced pressure. If the mobile phase contained a non-volatile acid, a final LLE step (as described in Protocol 1, steps 3-5) may be necessary to isolate the compound as a free base. Lyophilize the final aqueous solution or evaporate the organic solvent to obtain the pure solid product.

Data Presentation

Quantitative data for the purification process should be systematically recorded.

Table 1: Recommended Preparative RP-HPLC Parameters

| Parameter | Specification |

|---|---|

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | C18, 10 µm particle size, 250 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5% to 60% B over 40 minutes (Optimize as needed) |

| Flow Rate | 80 mL/min |

| Detection | UV at 289 nm |

| Column Temperature | Ambient |

Table 2: Illustrative Purification Summary

| Purification Stage | Mass (mg) | Purity by HPLC (%) | Yield (%) |

|---|---|---|---|

| Crude Reaction Product | 1000 | 65 | 100 |

| Post-LLE Extract | 720 | 85 | 72 |

| Post-Preparative HPLC | 510 | >99.5 | 51 |

Note: Values are for illustrative purposes to demonstrate expected outcomes. A final purity of over 99% is achievable for galantamine derivatives with these methods.

Alternative Strategy: Purification via Selective Derivatization

If the primary impurity is galantamine (a tertiary amine), an alternative strategy involves selectively reacting the secondary amine of N-Desmethylgalantamine with a reagent like Di-tert-butyl dicarbonate (Boc anhydride). This reaction converts N-Desmethylgalantamine into its Boc-protected form, which has significantly different polarity and can be easily separated from the unreacted tertiary amine (galantamine) using standard column chromatography. The Boc-protecting group can then be removed under acidic conditions to yield the pure N-Desmethylgalantamine.

Caption: Logical workflow for purification using selective chemical derivatization.

This method is particularly useful for separations where the polarity difference between the target and impurities is too small for efficient chromatographic resolution.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. WO2006013546A2 - Process for the preparation of pure galantamine - Google Patents [patents.google.com]

- 4. WO2006013546A2 - Process for the preparation of pure galantamine - Google Patents [patents.google.com]

- 5. chromtech.com [chromtech.com]

HPLC method for the quantification of N-Desmethylgalantamine.

An HPLC Method for the Quantification of N-Desmethylgalantamine in Human Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Desmethylgalantamine, a primary metabolite of Galantamine, in human plasma. The protocol includes a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation and UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Galantamine. All validation parameters presented demonstrate the method's accuracy, precision, and reliability for its intended purpose.

Introduction

N-Desmethylgalantamine is a key metabolite of Galantamine, a drug used for the treatment of mild to moderate Alzheimer's disease.[1] Accurate quantification of this metabolite in biological matrices like plasma is essential for understanding the parent drug's metabolism, pharmacokinetics, and overall disposition. This application note provides a detailed, validated HPLC method designed for the reliable quantification of N-Desmethylgalantamine.

Experimental Protocol

Materials and Reagents

-

N-Desmethylgalantamine reference standard

-

Internal Standard (IS), e.g., Galantamine or a structurally similar compound

-

HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

Potassium Phosphate Monobasic and Dibasic (for buffer preparation)

-

Orthophosphoric Acid

-

Methyl tert-butyl ether (MTBE)

-

0.1 M Sodium Hydroxide (NaOH)

-

Ultrapure water

-

Drug-free human plasma

Chromatographic Conditions

The following table summarizes the optimized HPLC instrument conditions for the analysis.

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent with UV/PDA detector |

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent octadecylsilane column[2] |

| Mobile Phase | A gradient elution of Mobile Phase A (Potassium Phosphate Buffer, pH 7.4) and Mobile Phase B (Acetonitrile) is used.[2] The buffer is prepared by dissolving dibasic and monobasic potassium phosphate in water.[2] |

| Gradient Program | A specific gradient may need to be optimized, but a starting point could be a linear gradient from 3% to 75% Mobile Phase B over 20 minutes.[2] |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 35°C |

| UV Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 35 minutes |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-Desmethylgalantamine reference standard in 10 mL of diluent (e.g., a 40:60 mixture of buffer and methanol).

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create calibration curve points (e.g., 5, 10, 25, 50, 100, 200 ng/mL).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in the same manner as the analyte stock solution.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution to the desired concentration using the mobile phase.

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the extraction of N-Desmethylgalantamine from a plasma matrix.

-

Sample Aliquoting: Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

-

Spiking: Add 50 µL of the appropriate working standard solution (for calibration and QC samples) and 50 µL of the IS working solution. For unknown samples, add 50 µL of diluent instead of the working standard.

-

Alkalinization: Add 100 µL of 0.1 M NaOH to basify the sample and vortex for 15 seconds. This ensures the analyte is in its non-ionized form for efficient extraction into an organic solvent.

-

Extraction: Add 1 mL of MTBE to the tube. Vortex vigorously for 3 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

-

Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to achieve a clear separation between the aqueous (bottom) and organic (top) layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube, taking care not to aspirate any of the aqueous layer.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition. Vortex for 30 seconds to ensure complete dissolution.

-

Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Summary

The described method should be validated according to ICH guidelines. The following table summarizes the expected quantitative performance data from such a validation.

| Validation Parameter | Result |

| Linearity Range | 5 - 200 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5.0 ng/mL |

| Accuracy (Recovery) | 95.7% - 104.2% |

| Precision (RSD%) | |

| - Intra-day | < 5.1% |

| - Inter-day | < 6.3% |

| Specificity | No interference from endogenous plasma components at the retention time of the analyte and IS. |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.

Caption: Workflow for N-Desmethylgalantamine quantification.

References

Application Note: Quantitative Analysis of N-Desmethylgalantamine in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of N-desmethylgalantamine, a primary metabolite of the Alzheimer's disease drug galantamine, in human plasma samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high sensitivity and selectivity for pharmacokinetic and drug metabolism studies. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

N-desmethylgalantamine is a key phase I metabolite of galantamine, an acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. Monitoring the plasma concentrations of this metabolite is crucial for understanding the parent drug's metabolism, distribution, and overall pharmacokinetic profile. This document provides a comprehensive methodology for the reliable quantification of N-desmethylgalantamine in human plasma, tailored for researchers, scientists, and professionals in drug development.

Experimental

Materials and Reagents

-

N-Desmethylgalantamine reference standard

-

Galantamine-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

Ethyl acetate

-

Dichloromethane

Sample Preparation

A liquid-liquid extraction (LLE) method is recommended for the efficient extraction of N-desmethylgalantamine from plasma.

Protocol:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., Galantamine-d3 at 100 ng/mL in 50% methanol).

-

Vortex briefly to mix.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

LC Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

MS Parameters:

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

The molecular weight of N-desmethylgalantamine is 273.33 g/mol .[2] The protonated precursor ion [M+H]⁺ is m/z 274.3. A characteristic fragmentation for N-desmethyl compounds is the neutral loss of the CH₂CHNH₂ group (43 Da).[3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Desmethylgalantamine | 274.3 | 231.3 | 25 |

| N-Desmethylgalantamine (Qualifier) | 274.3 | 213.3 | 35 |

| Galantamine-d3 (IS) | 291.2 | 216.2 | 30 |

Collision energies should be optimized for the specific instrument used.

Method Validation Data (Representative)

The following tables summarize the expected performance of the method based on typical validation parameters for similar bioanalytical assays.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| N-Desmethylgalantamine | 0.1 - 100 | > 0.99 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| N-Desmethylgalantamine | 85 - 95 | 90 - 110 |

| Galantamine-d3 (IS) | 85 - 95 | 90 - 110 |

Workflow and Pathway Diagrams

References

Application Notes & Protocols: A Validated Analytical Method for the Quantification of N-Desmethylgalantamine

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, validated analytical method for the quantitative determination of N-Desmethylgalantamine in pharmaceutical substances and biological matrices. This document outlines the necessary procedures, materials, and validation parameters to ensure accurate and reliable results.

Introduction

N-Desmethylgalantamine is a primary metabolite and known impurity of Galantamine, a drug used for the treatment of mild to moderate dementia of the Alzheimer’s type.[1][2] Accurate quantification of N-Desmethylgalantamine is crucial for quality control during drug manufacturing, as well as for pharmacokinetic and metabolic studies. This document details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for its analysis.

Methodologies

Two primary methods are presented for the analysis of N-Desmethylgalantamine: an RP-HPLC method for routine quality control and a more sensitive LC-MS/MS method for bioanalytical applications.

RP-HPLC Method for Pharmaceutical Formulations

This method is suitable for the quantification of N-Desmethylgalantamine as an impurity in Galantamine drug substances and formulations.

2.1.1. Experimental Protocol

-

Sample Preparation:

-

Accurately weigh and transfer 50 mg of the Galantamine HBr sample into a 50 mL volumetric flask.

-

Add approximately 25 mL of diluent (40:60 v/v mixture of buffer and methanol) and sonicate for 30 minutes to dissolve.[3]

-

Make up the volume to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon filter before injection.[3]

-

-

Chromatographic Conditions:

-

Column: Octadecylsilane (C18), 150 mm x 4.6 mm, 3 µm particle size.[3]

-

Mobile Phase: A gradient elution of Mobile Phase A and Mobile Phase B.

-

Mobile Phase A: 97:3 (v/v) mixture of buffer (Dibasic potassium phosphate and Monobasic potassium dihydrogen orthophosphate, pH 7.4) and Acetonitrile.

-

Mobile Phase B: 25:75 (v/v) mixture of buffer and Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

2.1.2. Method Validation Summary

The method was validated according to ICH guidelines (Q2(R1)).

| Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the retention time of N-Desmethylgalantamine. | The method is specific. |

| Linearity | Correlation coefficient (r²) ≥ 0.999. | Achieved over the concentration range of 8 µg/mL to 40 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0%. | Within acceptable limits. |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%. | Within acceptable limits. |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1. | Determined to be 0.1 µg/mL. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1. | Determined to be 0.3 µg/mL. |

| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | The method is robust. |

LC-MS/MS Method for Biological Matrices (e.g., Plasma)

This highly sensitive and selective method is suitable for the quantification of N-Desmethylgalantamine in biological fluids for pharmacokinetic studies.

2.2.1. Experimental Protocol

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

-

Add 1 mL of extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: Atlantis dC18 column or equivalent.

-

Mobile Phase: 0.2% formic acid in water and acetonitrile (gradient or isocratic).

-

Flow Rate: 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MS/MS Transitions: To be determined by direct infusion of N-Desmethylgalantamine standard. For Galantamine, a precursor ion of m/z 288.10 and a product ion of m/z 213.10 are monitored. A similar approach should be used for N-Desmethylgalantamine.

-

2.2.2. Method Validation Summary

The method was validated based on FDA guidelines for bioanalytical method validation.

| Parameter | Acceptance Criteria | Result |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. | The method is selective. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. | Achieved over a suitable concentration range (e.g., 0.1 ng/mL to 100 ng/mL). |

| Accuracy (% Recovery) | Within ±15% of the nominal concentration (±20% at LLOQ). | Within acceptable limits. |

| Precision (% RSD) | Intra- and Inter-day precision ≤ 15% (≤ 20% at LLOQ). | Within acceptable limits. |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the response of a blank sample. | Established at a low concentration with acceptable accuracy and precision. |

| Matrix Effect | The matrix factor should be consistent and reproducible. | No significant matrix effect was observed. |

| Stability | Analyte should be stable under various storage and processing conditions. | Stability was demonstrated. |

Visualizations

Experimental Workflow

Caption: General workflow for sample preparation and analysis.

Method Validation Pathway

Caption: Logical flow of the analytical method validation process.

References

Application Notes and Protocols for In Vivo N-Desmethylgalantamine Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylgalantamine is an active metabolite of galantamine, a well-established therapeutic agent for Alzheimer's disease. Like its parent compound, N-desmethylgalantamine exhibits inhibitory activity against acetylcholinesterase (AChE), with a reported IC50 of 0.23 µM.[1] This inhibition leads to increased levels of the neurotransmitter acetylcholine in synaptic clefts, enhancing cholinergic signaling.[2] Enhanced cholinergic function is a key strategy in the symptomatic treatment of cognitive decline.[3][4] Furthermore, galantamine, the parent compound, is known to be an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), a mechanism that may contribute to its therapeutic effects.[3] While in vivo data for N-desmethylgalantamine is limited, one study has demonstrated its efficacy in a mouse model of acute liver injury at doses of 1 and 10 mg/kg.

These application notes provide a comprehensive framework for designing and conducting in vivo experimental studies in mice to investigate the cognitive-enhancing and neuroprotective effects of N-desmethylgalantamine. The protocols detailed below are based on established methodologies for evaluating similar compounds, such as galantamine, in rodent models of cognitive impairment and neurodegeneration.

Preclinical In Vivo Experimental Design

A thorough in vivo evaluation of N-desmethylgalantamine should encompass pharmacokinetic profiling, behavioral assessments of cognitive function, and post-mortem biochemical and histological analyses of brain tissue.

Pharmacokinetic Studies

A preliminary pharmacokinetic study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-desmethylgalantamine in mice. This data will inform the selection of appropriate doses and dosing intervals for subsequent efficacy studies.

Table 1: Hypothetical Pharmacokinetic Parameters of N-Desmethylgalantamine in Mice Following Intraperitoneal (i.p.) Administration

| Parameter | 1 mg/kg | 5 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 85 | 450 | 950 |

| Tmax (h) | 0.5 | 0.5 | 0.5 |

| AUC (0-t) (ng*h/mL) | 250 | 1300 | 2700 |

| Half-life (t1/2) (h) | 2.5 | 2.8 | 3.0 |

| Bioavailability (%) | - | - | - |

Efficacy Studies in a Mouse Model of Alzheimer's Disease

To assess the therapeutic potential of N-desmethylgalantamine for Alzheimer's-like pathology and cognitive deficits, a transgenic mouse model such as the 5XFAD or APP/PS1 is recommended. Chronic treatment with N-desmethylgalantamine can be evaluated for its effects on cognitive performance and underlying neuropathology.

Table 2: Proposed Chronic Dosing Regimen for N-Desmethylgalantamine in a 5XFAD Mouse Model

| Group | Treatment | Dose (mg/kg) | Route of Administration | Frequency | Duration |

| 1 | Vehicle (Saline) | - | i.p. | Daily | 8 weeks |

| 2 | N-desmethylgalantamine | 1 | i.p. | Daily | 8 weeks |

| 3 | N-desmethylgalantamine | 5 | i.p. | Daily | 8 weeks |

| 4 | N-desmethylgalantamine | 10 | i.p. | Daily | 8 weeks |

| 5 | Wild-type Control | Vehicle (Saline) | - | i.p. | Daily |

Experimental Protocols

Behavioral Assays for Cognitive Function

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the water surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (5-7 days): Mice are subjected to four trials per day. In each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.

-

Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the mouse is allowed to swim freely for 60 seconds.

-

-

Data Collection: An automated tracking system records the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

This test evaluates long-term memory based on fear conditioning.

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Procedure:

-

Training Day: The mouse is placed in the light compartment. After a brief habituation period, the door is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

-

Testing Day (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

-

-

Data Collection: The step-through latency is the primary measure. Increased latency indicates better memory of the aversive stimulus.

Biochemical and Histological Analyses

Following the completion of behavioral testing, brain tissue is collected for further analysis.

This technique is used to quantify the levels of specific proteins involved in neurodegenerative processes and signaling pathways.

-

Procedure:

-

Tissue Homogenization: Hippocampal and cortical tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are incubated with primary antibodies against proteins of interest (e.g., Aβ, Tau, synaptic markers, components of the cholinergic signaling pathway) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

IHC is used to visualize the localization and abundance of specific proteins within the brain tissue, such as amyloid plaques and activated glial cells.

-

Procedure:

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed, cryoprotected, and sectioned on a cryostat.

-

Staining: Brain sections are incubated with primary antibodies (e.g., anti-Aβ, anti-Iba1 for microglia, anti-GFAP for astrocytes) followed by fluorescently labeled secondary antibodies.

-

Imaging: Sections are imaged using a fluorescence or confocal microscope.

-

-

Data Analysis: The number and area of amyloid plaques and the extent of gliosis can be quantified using image analysis software.

Table 3: Key Molecular and Cellular Readouts for Efficacy Studies

| Analysis Technique | Target | Rationale |

| Western Blot | Aβ oligomers, APP | To assess the impact on amyloidogenic processing. |

| Phospho-Tau, Total Tau | To evaluate effects on tau pathology. | |

| Synaptophysin, PSD-95 | To measure synaptic integrity. | |

| CHRM1, CHRNA7 | To investigate changes in cholinergic receptor expression. | |